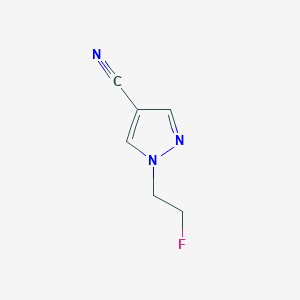

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile

Description

Evolution of Fluorinated Pyrazole Research

Fluorinated pyrazoles have emerged as critical scaffolds in medicinal and agrochemical research due to fluorine’s ability to enhance metabolic stability, bioavailability, and binding affinity. Early work in pyrazole chemistry focused on simple derivatives, but the introduction of fluorine marked a paradigm shift. For instance, the use of fluorinated alcohols like hexafluoro-2-propanol (HFIP) as solvents significantly improved regioselectivity in pyrazole synthesis, enabling the preparation of N-methylpyrazoles with high precision. These advancements facilitated the development of compounds such as Tebufenpyrad analogs, which exhibit potent acaricide activity.

The incorporation of fluorine into pyrazole rings also expanded their biological applications. Fluorinated pyrazoles demonstrate antifungal, antibacterial, and antiviral properties, as evidenced by studies on 4,5-dihydro-1H-pyrazole derivatives against phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium culmorum. The electron-withdrawing nature of fluorine atoms modifies the electronic distribution of the pyrazole ring, enhancing interactions with biological targets such as enzymes and receptors.

Position of 1-(2-Fluoroethyl)-1H-Pyrazole-4-Carbonitrile in Heterocyclic Chemistry

This compound occupies a unique niche due to its combination of a fluorine-substituted ethyl group and a nitrile functional group. The fluoroethyl moiety introduces steric and electronic effects that influence the compound’s reactivity and stability, while the nitrile group provides a handle for further functionalization through nucleophilic addition or cycloaddition reactions.

Structurally, this compound aligns with derivatives explored for agrochemical and pharmaceutical applications. For example, analogs such as 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile exhibit potential in drug discovery due to their interactions with biological pathways. The pyridine and nitrile groups in such compounds enable π-π stacking and hydrogen bonding, critical for target engagement.

Key Milestones in Pyrazole-4-Carbonitrile Research Development

The development of pyrazole-4-carbonitriles has been driven by advances in synthetic methodologies and catalytic systems. Key milestones include:

- Solvent-Driven Regioselectivity : The discovery that fluorinated alcohols like HFIP enhance regioselectivity in pyrazole formation enabled the synthesis of previously inaccessible derivatives. This solvent effect, attributed to HFIP’s strong hydrogen-bond-donating ability, promotes stepwise hydrazine addition and dehydration, favoring the formation of 1,3,5-trisubstituted pyrazoles.

- Catalytic Innovations : The use of dioxomolybdenum complexes supported on silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂-MoO₂) revolutionized pyrazole synthesis by enabling efficient, recyclable catalysis. This method achieved high yields (85–95%) for pyrazole-4-carbonitriles under mild conditions.

- Oxidation and Functionalization : Sodium periodate/RuCl₃-mediated oxidation of furan rings in pyrazole precursors provided a robust route to carboxylic acid derivatives, which were further converted to acyl chlorides for amide bond formation.

Table 1: Key Synthetic Methods for Pyrazole-4-Carbonitriles

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine Cyclization | HFIP | 70–90 | |

| MoO₂-Fe₃O₄@SiO₂ Catalysis | Fe₃O₄@SiO₂-MoO₂ | 85–95 | |

| Periodate/RuCl₃ Oxidation | NaIO₄, RuCl₃·3H₂O | 80–95 |

Properties

IUPAC Name |

1-(2-fluoroethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAJCJSXIBDFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 1H-pyrazole-4-carbonitrile with 2-fluoroethyl halides under basic conditions. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nitrile Reduction

The nitrile group undergoes reduction reactions to form primary amines. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions reduces the nitrile to 1-(2-fluoroethyl)-1H-pyrazole-4-methylamine . This reaction is critical for synthesizing amine derivatives used in pharmaceutical intermediates.

Example:

Nucleophilic Substitution at the Fluorinated Ethyl Group

The fluorine atom in the 2-fluoroethyl group participates in nucleophilic substitution reactions. Hydroxide ions (OH⁻) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C yield 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile .

Key Reaction Parameters:

| Nucleophile | Solvent | Temperature | Product |

|---|---|---|---|

| OH⁻ | DMF | 80–100°C | Hydroxyethyl derivative |

Cycloaddition Reactions

The nitrile group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, reacting with sodium azide (NaN₃) and alkynes in the presence of CuSO₄/sodium ascorbate produces 1-(2-fluoroethyl)-1H-pyrazole-4-(1,2,3-triazolyl) derivatives. These triazoles are valuable in bioorthogonal chemistry and drug design.

Mechanism:

Regioselectivity in Pyrazole Functionalization

The pyrazole ring’s reactivity is influenced by the electron-withdrawing nitrile and fluorine substituents. Studies on analogous pyrazoles demonstrate that N-1 and C-4 positions are favored for electrophilic attacks due to electronic effects . For example:

-

Electrophilic substitution occurs preferentially at the C-5 position when the nitrile group is at C-4.

-

N-Alkylation at the pyrazole N-1 position is enhanced by the fluoroethyl group’s electron-withdrawing nature.

Mechanistic Insights

-

Electronic Effects : The nitrile group withdraws electron density, activating the pyrazole ring for nucleophilic attacks at C-5 .

-

Steric Influence : The 2-fluoroethyl group sterically hinders reactions at N-1 but facilitates substitutions at the ethyl chain’s fluorine atom.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for designing fluorinated pharmaceuticals and functional materials. Further studies are needed to explore its catalytic applications and biological interactions.

Scientific Research Applications

Synthesis of Spirocyclic σ(1) Receptor Ligands

- Field : Organic Chemistry

- : The compound is utilized in the synthesis of spirocyclic ligands that target sigma receptors, which are implicated in various neurological disorders.

- Methodology : The synthesis involves the addition of 2-bromocinnamaldehyde acetal to piperidones with various substituents at the nitrogen atom.

- Results : The derivative WMS-1828 (3a), featuring the 2-fluoroethyl group, demonstrates a subnanomolar affinity for the σ(1) receptor (K(i) = 0.59 nM) and exhibits excellent selectivity over the σ(2) subtype.

Development of High Conductivity Polymer Electrolytes

- Field : Material Science

- : This compound plays a crucial role in synthesizing high conductivity polymer electrolytes used in energy storage applications.

- Methodology : A composite electrolyte is prepared with an optimized composition that includes 1-(2-fluoroethyl)-1H-pyrazole-4-carbonitrile.

- Results : Achieved ionic conductivity of at , indicating its potential for use in batteries and fuel cells.

Synthesis of Fluorinated Solvents

- Field : Chemical Synthesis

- : The compound is employed in producing fluorinated solvents that have unique properties beneficial for industrial applications.

- Methodology : Various fluorinated compounds are synthesized to create solvents with enhanced performance characteristics.

- Results : These solvents exhibit properties suitable for applications such as lithium metal batteries, where stability and performance are critical.

The biological activity of this compound has been explored through various studies. Compounds with similar structures often show diverse pharmacological effects due to their unique substitution patterns.

Notable Biological Activities

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(2-Fluorophenyl)-1H-pyrazole-4-carbonitrile | Contains a fluorophenyl group instead of ethyl | Antitumor activity |

| 3-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile | Fluorinated at a different position | Antimicrobial properties |

| 1-(3-Fluoropropyl)-1H-pyrazole-4-carbonitrile | Longer fluorinated chain | Potential anti-inflammatory effects |

These variations illustrate how different substitution patterns can lead to distinct biological activities, underscoring the significance of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

Antimicrobial and Antioxidant Properties

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives () exhibit DPPH radical scavenging (IC₅₀: 25–100 μg/mL) and antimicrobial activity (MIC: 8–64 μg/mL against S. aureus and C. albicans). While the main compound lacks direct data, its fluorinated analogs likely share similar mechanisms due to fluorine’s electronegativity enhancing membrane penetration .

- Mycobacterium abscessus inhibitors: 3-Amino-5-(indolyl)-1H-pyrazole-4-carbonitriles () inhibit tRNA methyltransferase (TrmD) with IC₅₀ < 10 μM, suggesting the amino group’s role in target binding .

- GLUT1 inhibitors: Trifluoromethyl-pyrazole carbonitriles () show nanomolar potency, highlighting the importance of fluorine in optimizing pharmacokinetics .

Structure-Activity Relationship (SAR) Insights

- Fluorine placement: 2-Fluoroethyl vs.

- Nitrile position : The 4-CN group stabilizes the pyrazole ring and participates in dipole interactions with enzyme active sites .

- Aromatic substituents : Fluorophenyl groups () enhance binding to aromatic residues in target proteins, while methyl groups () reduce conformational flexibility .

Biological Activity

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

- Chemical Formula : C6H6FN3

- Molecular Weight : 141.13 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that modifications in the pyrazole structure can enhance antibacterial activity, suggesting that similar modifications could be explored for this compound .

Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory pathways. In particular, studies suggest that pyrazole derivatives can modulate the release of pro-inflammatory cytokines, which is crucial in managing conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For example, related compounds have shown promising results against various cancer cell lines, including lung and colon cancer cells. The mechanism often involves the inhibition of specific enzymes like cyclooxygenase (COX), which play a role in tumor growth and inflammation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may be attributed to:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit COX enzymes, reducing inflammation and cancer cell proliferation.

- Interaction with Biomolecules : The presence of the fluoroethyl group may enhance the compound's ability to interact with biological targets, potentially increasing its potency .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ ~4.7 ppm for –CH₂F protons; δ ~110 ppm for CN carbon) .

- IR : A sharp peak near 2220–2296 cm⁻¹ confirms the nitrile group .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C–F: ~1.35 Å) and intermolecular interactions (e.g., hydrogen bonding) .

How can crystallographic data for this compound be refined using SHELX, and what challenges arise during refinement?

Advanced Research Question

SHELX Workflow :

Data Integration : Use SHELXC/D for initial structure solution from diffraction data .

Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy rates.

Challenges :

- Disorder : The fluoroethyl group may exhibit rotational disorder, requiring PART commands to model split positions .

- Hydrogen Placement : Riding models (C–H = 0.97 Å) are used, but anisotropic displacement parameters for heavy atoms improve accuracy .

How do substituent modifications (e.g., fluorination) impact the biological activity of pyrazole-4-carbonitrile derivatives?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

What are the common impurities formed during synthesis, and how are they addressed?

Advanced Research Question

- Byproducts :

- HPLC Monitoring : Identifies impurities early (retention time shifts) .

- Reductive Workup : NaBH₄ reduces aldehydes to alcohols for easier separation .

How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

Advanced Research Question

- Target Selection : GABA-A receptors are prioritized due to structural analogs showing modulation activity .

- Docking Workflow :

How do solvent polarity and temperature affect the compound’s stability in solution?

Advanced Research Question

- Degradation Pathways :

- Store in anhydrous DMSO or acetonitrile at –20°C to minimize degradation .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.